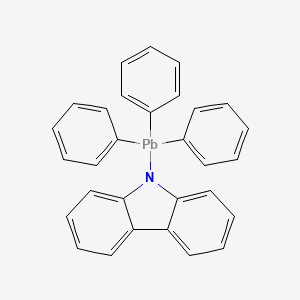
Plumbane, 9-carbazolyltriphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Plumbane, 9-carbazolyltriphenyl- is a chemical compound with the molecular formula C₃₀H₂₃NPb . This compound is a derivative of plumbane, which is an inorganic chemical compound composed of lead and hydrogen. Plumbane itself is not well characterized and is thermodynamically unstable
Preparation Methods
The synthesis of Plumbane, 9-carbazolyltriphenyl- involves specific synthetic routes and reaction conditions. One common method involves the reaction of lead (II) nitrate (Pb(NO₃)₂) with sodium borohydride (NaBH₄) to produce plumbane . . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Plumbane, 9-carbazolyltriphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like lithium aluminum hydride (LiAlH₄). Substitution reactions may involve halogenating agents such as chlorine (Cl₂) or bromine (Br₂). Major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified plumbane derivatives with different functional groups .
Scientific Research Applications
Plumbane, 9-carbazolyltriphenyl- has several scientific research applications. In chemistry, it is used as a precursor for synthesizing other lead-containing compounds. In biology and medicine, it may be studied for its potential effects on biological systems, including its interactions with enzymes and other molecular targets. In industry, it can be used in the development of materials with unique properties, such as high charge carrier mobility and excellent morphological stability .
Mechanism of Action
The mechanism of action of Plumbane, 9-carbazolyltriphenyl- involves its interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or other proteins, thereby inhibiting or modifying their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately affecting the overall function of the biological system .
Comparison with Similar Compounds
Plumbane, 9-carbazolyltriphenyl- can be compared with other similar compounds, such as methane (CH₄), silane (SiH₄), germane (GeH₄), and stannane (SnH₄). These compounds are all group 14 hydrides, but they differ in their stability and reactivity.
Properties
CAS No. |
56240-91-6 |
|---|---|
Molecular Formula |
C30H23NPb |
Molecular Weight |
605 g/mol |
IUPAC Name |
carbazol-9-yl(triphenyl)plumbane |
InChI |
InChI=1S/C12H8N.3C6H5.Pb/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;3*1-2-4-6-5-3-1;/h1-8H;3*1-5H;/q-1;;;;+1 |
InChI Key |
GYGUYPYESREJLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=CC=CC=C5C6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


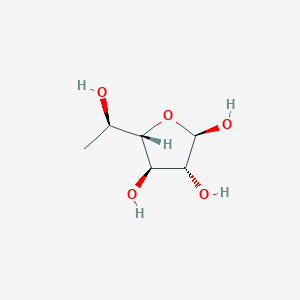
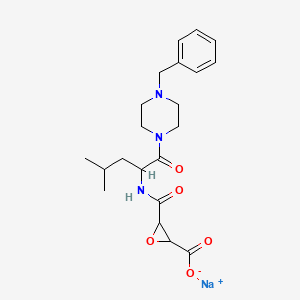
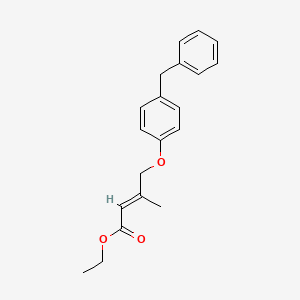
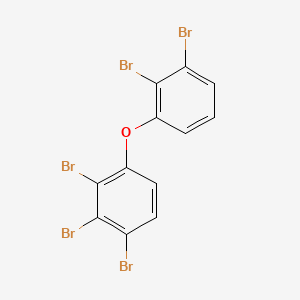

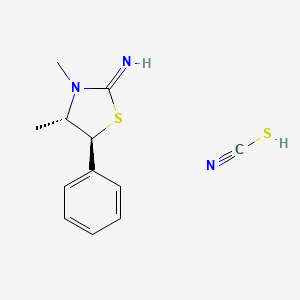
![4-amino-5-chloro-N-[[4-[(2-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-ethoxybenzamide;hydrochloride](/img/structure/B12711719.png)
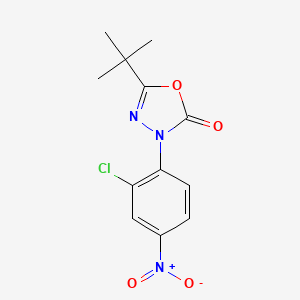
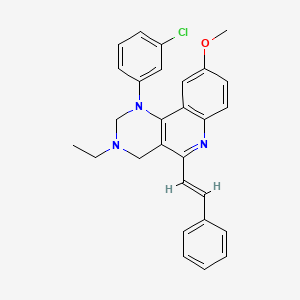
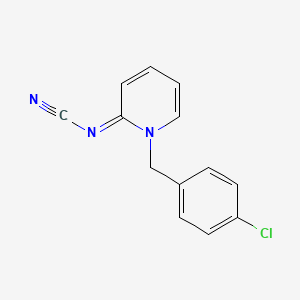
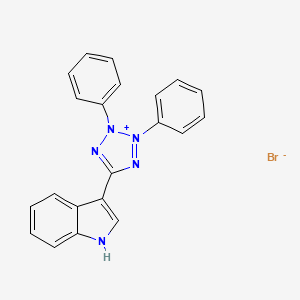
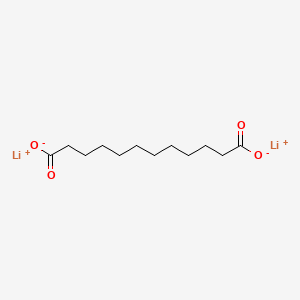
![[2-[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-2-oxoethyl]phosphonic acid](/img/structure/B12711774.png)

